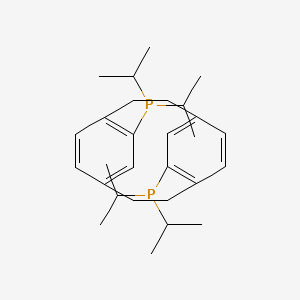

(R)-IPrPhanePHOS

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H42P2 |

|---|---|

Molecular Weight |

440.6 g/mol |

IUPAC Name |

[11-di(propan-2-yl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-di(propan-2-yl)phosphane |

InChI |

InChI=1S/C28H42P2/c1-19(2)29(20(3)4)27-17-23-9-13-25(27)15-11-24-10-14-26(16-12-23)28(18-24)30(21(5)6)22(7)8/h9-10,13-14,17-22H,11-12,15-16H2,1-8H3 |

InChI Key |

WQTSWEBUGHHHIN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)P(C1=C2CCC3=CC(=C(CCC(=C1)C=C2)C=C3)P(C(C)C)C(C)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of (R)-IPrPhanePHOS: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the synthesis of (R)-IPrPhanePHOS, a P-chiral phosphine ligand with significant applications in asymmetric catalysis. The protocol is based on the stereoselective phosphinylation of a [2.2]paracyclophane backbone, a strategy that has proven effective for the synthesis of a variety of PhanePHOS derivatives. This document provides detailed experimental procedures, quantitative data, and logical workflow diagrams to facilitate its replication and adaptation in a research and development setting.

Introduction

This compound, or (R)-4,12-bis(diisopropylphosphino)-[2.2]paracyclophane, is a member of the PhanePHOS family of ligands, which are renowned for their rigid chiral scaffold derived from [2.2]paracyclophane. The planar chirality of the paracyclophane backbone, combined with the P-centered chirality of the diisopropylphosphino groups, creates a unique and highly effective chiral environment for transition metal-catalyzed asymmetric reactions. The isopropyl substituents on the phosphorus atoms impart specific steric and electronic properties to the ligand, influencing the selectivity and activity of the resulting catalysts.

The synthesis of this compound presents a multi-step challenge, requiring the initial preparation of the planar chiral [2.2]paracyclophane core followed by the stereoselective introduction of the P-chiral diisopropylphosphino moieties. This guide will provide a detailed pathway to achieve this synthesis.

Synthesis Pathway Overview

The synthesis of this compound can be logically divided into two main stages:

-

Synthesis of the (R)-4,12-dibromo-[2.2]paracyclophane backbone: This stage involves the construction of the core planar chiral scaffold.

-

Stereoselective introduction of diisopropylphosphino groups: This crucial step establishes the P-centered chirality, leading to the final this compound ligand.

The overall synthetic workflow is depicted in the following diagram:

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of (R)-4,12-dibromo-[2.2]paracyclophane

The synthesis of the chiral dibromo-paracyclophane backbone is a well-established procedure. It begins with the dibromination of commercially available [2.2]paracyclophane, followed by the resolution of the resulting racemic mixture.

1.1 Dibromination of [2.2]paracyclophane

This reaction introduces two bromine atoms onto the paracyclophane scaffold.

-

Materials:

-

[2.2]Paracyclophane

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve [2.2]paracyclophane in dry DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (2.2 equivalents) portion-wise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford racemic 4,12-dibromo-[2.2]paracyclophane.

-

1.2 Resolution of rac-4,12-dibromo-[2.2]paracyclophane

The separation of the enantiomers can be achieved through various methods, including chiral high-performance liquid chromatography (HPLC) or by derivatization with a chiral resolving agent followed by separation and subsequent removal of the auxiliary. The use of preparative chiral HPLC is often the most direct method.

-

Method: Preparative Chiral HPLC

-

Column: A suitable chiral stationary phase column (e.g., Chiralpak IA or similar).

-

Mobile Phase: A mixture of hexanes and isopropanol. The exact ratio should be optimized for baseline separation of the enantiomers.

-

Detection: UV detector at a suitable wavelength (e.g., 254 nm).

-

Procedure:

-

Dissolve the racemic dibromide in the mobile phase.

-

Inject the solution onto the preparative chiral HPLC system.

-

Collect the fractions corresponding to each enantiomer.

-

Combine the fractions of the desired (R)-enantiomer and remove the solvent under reduced pressure to yield enantiomerically pure (R)-4,12-dibromo-[2.2]paracyclophane.

-

Quantitative Data for Stage 1

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (by HPLC) | [α]D (c, solvent) |

| 1.1 | rac-4,12-Dibromo-[2.2]paracyclophane | [2.2]Paracyclophane | NBS | 70-85 | >95% | N/A |

| 1.2 | (R)-4,12-Dibromo-[2.2]paracyclophane | rac-4,12-Dibromo-[2.2]paracyclophane | - | 35-45 (per enantiomer) | >99% ee | Specific rotation value |

Stage 2: Stereoselective Synthesis of this compound

This stage involves a lithium-halogen exchange followed by quenching with an electrophilic phosphorus source. The stereoselectivity is maintained from the chiral starting material.

2.1 Synthesis of this compound

This procedure utilizes a lithium-halogen exchange followed by reaction with chlorodiisopropylphosphine.

-

Materials:

-

(R)-4,12-dibromo-[2.2]paracyclophane

-

n-Butyllithium (n-BuLi) in hexanes

-

Chlorodiisopropylphosphine (iPr₂PCl)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve (R)-4,12-dibromo-[2.2]paracyclophane in anhydrous diethyl ether or THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.2 equivalents) dropwise via syringe. A color change to deep red or orange is typically observed, indicating the formation of the dilithio species.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

In a separate flame-dried Schlenk flask, prepare a solution of chlorodiisopropylphosphine (2.5 equivalents) in the same anhydrous solvent.

-

Slowly add the solution of chlorodiisopropylphosphine to the dilithiated paracyclophane solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of degassed water.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel under an inert atmosphere (glovebox or Schlenk techniques are recommended to prevent oxidation of the phosphine) using degassed solvents (e.g., hexanes/ethyl acetate).

-

Quantitative Data for Stage 2

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (by ³¹P NMR) | [α]D (c, solvent) |

| 2.1 | This compound | (R)-4,12-Dibromo-[2.2]paracyclophane | n-BuLi, iPr₂PCl | 60-75 | >98% | Specific rotation value |

Logical Relationships in the Synthesis

The following diagram illustrates the key transformations and the flow of chirality throughout the synthesis.

Figure 2: Flow of chirality in the synthesis of this compound.

Conclusion

The synthesis of this compound is a challenging yet rewarding endeavor for chemists engaged in asymmetric catalysis. The protocol outlined in this guide provides a clear and detailed pathway for its preparation. Careful execution of the experimental procedures, particularly the handling of air- and moisture-sensitive reagents, is crucial for achieving high yields and purity. The modularity of this synthetic route also allows for the potential preparation of other PhanePHOS derivatives with different phosphine substituents, opening avenues for further ligand design and catalyst development.

A Comprehensive Guide to the Physicochemical Characterization of Chiral Phosphine Ligands: A Case Study Approach for (R)-IPrPhanePHOS

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral phosphine ligands are a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds that are crucial in the pharmaceutical, agrochemical, and fine chemical industries. The efficacy of these ligands in a catalytic cycle is intrinsically linked to their three-dimensional structure and electronic properties. A thorough understanding of their physicochemical characteristics is therefore paramount for ligand design, reaction optimization, and process scale-up.

This guide details the critical physicochemical properties that require characterization for a new chiral phosphine ligand, such as (R)-IPrPhanePHOS. It provides standardized experimental protocols for these determinations and illustrates how the resulting data can be effectively presented.

Core Physicochemical Properties and Data Presentation

A comprehensive physicochemical profile of a chiral phosphine ligand involves the determination of its identity, purity, physical state, solubility, and structural and electronic parameters. The following tables provide a template for the presentation of this quantitative data. For illustrative purposes, representative data for a well-known chiral phosphine ligand may be included and will be duly noted.

Table 1: General Physicochemical Properties

| Property | Value | Method of Determination |

| Molecular Formula | C₅₀H₄₄P₂ | Mass Spectrometry |

| Molecular Weight | 714.84 g/mol | Mass Spectrometry |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Melting Point | 240-243 °C | Capillary Melting Point Apparatus |

| Optical Rotation | [α]²⁰D +225° (c 1, toluene) | Polarimetry |

Table 2: Solubility Profile at Ambient Temperature

| Solvent | Solubility (mg/mL) | Observations |

| Toluene | > 50 | Freely Soluble |

| Dichloromethane | > 50 | Freely Soluble |

| Tetrahydrofuran | ~ 20 | Soluble |

| Methanol | < 1 | Sparingly Soluble |

| Water | < 0.1 | Insoluble |

| Hexane | < 1 | Sparingly Soluble |

Table 3: Spectroscopic and Structural Data

| Technique | Key Parameters and Values |

| ³¹P NMR (162 MHz, CDCl₃) | δ 22.5 ppm |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.95-6.90 (m, 44H, Ar-H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 148.5, 134.2, 133.8, 130.1, 128.5, 128.3, 127.9, 126.2 (Ar-C) |

| FT-IR (ATR) | ν_max 3055, 1590, 1480, 1435, 1100, 745, 695 cm⁻¹ |

| X-ray Crystallography | Crystal System, Space Group, Key Bond Lengths and Angles |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable physicochemical data. The following sections outline standard procedures for the characterization of a new chiral phosphine ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and purity of phosphine ligands. ³¹P NMR is particularly diagnostic.

-

Objective: To confirm the chemical structure and assess the purity of the ligand.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), accurately weigh approximately 10-20 mg of the phosphine ligand into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.

-

Cap the tube and gently agitate to ensure complete dissolution.

-

Acquire ¹H, ¹³C, and ³¹P{¹H} NMR spectra at room temperature.[1][2]

-

For the ³¹P NMR spectrum, an external standard of 85% H₃PO₄ is typically used for referencing.[1]

-

Melting Point Determination

The melting point is a key indicator of the purity of a crystalline solid.

-

Objective: To determine the melting range of the solid ligand.

-

Instrumentation: Digital capillary melting point apparatus.

-

Procedure:

-

Ensure the sample is completely dry and in a fine powdered form.

-

Load the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[3]

-

Place the capillary tube into the heating block of the apparatus.

-

Heat at a moderate rate to approximately 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[3][4]

-

Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.[4]

-

Solubility Testing

Understanding the solubility of a ligand is crucial for its application in catalysis and for purification processes.

-

Objective: To determine the approximate solubility of the ligand in a range of common laboratory solvents.

-

Procedure:

-

In a series of labeled vials, add a known mass (e.g., 10 mg) of the ligand.

-

To each vial, add a measured volume (e.g., 0.2 mL) of a specific solvent, resulting in an initial concentration (e.g., 50 mg/mL).

-

Agitate the vials at room temperature (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).[5]

-

Visually inspect for complete dissolution against a contrasting background.

-

If the compound has not dissolved, sonication for up to 5 minutes or gentle warming (e.g., to 37°C) can be employed.[5]

-

If the compound dissolves, it is reported as soluble at that concentration. If not, further solvent can be added incrementally to determine the approximate solubility.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure, including the absolute stereochemistry of a chiral center.

-

Objective: To unambiguously determine the solid-state structure of the ligand.

-

Procedure:

-

Crystal Growth: Grow single crystals of the ligand suitable for X-ray diffraction. This is typically achieved by slow evaporation of a solvent from a saturated solution, or by vapor diffusion of a non-solvent into a solution of the compound.

-

Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head. For data collection at low temperatures (to minimize thermal motion and radiation damage), the crystal is typically flash-cooled in a stream of cold nitrogen gas after being coated in a cryoprotectant.

-

Data Collection: Mount the crystal on an X-ray diffractometer. A preliminary diffraction pattern is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected.

-

Structure Solution and Refinement: The collected diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, yielding the final crystal structure.

-

Visualizing Workflows and Relationships

Diagrams are invaluable for representing complex workflows and conceptual relationships in a clear and concise manner.

Caption: A generalized workflow for the synthesis and subsequent physicochemical characterization of a new chiral phosphine ligand.

Caption: The relationship between the fundamental structure of a phosphine ligand, its key physicochemical properties, and its ultimate performance in a catalytic reaction.

Conclusion

The thorough physicochemical characterization of a chiral phosphine ligand like this compound is a critical prerequisite for its successful application in asymmetric catalysis. By systematically determining properties such as molecular structure, purity, melting point, and solubility using the standardized protocols outlined in this guide, researchers can build a comprehensive data package. This information is not only vital for regulatory submissions and intellectual property protection but also provides fundamental insights that can guide the rational design of next-generation catalysts for even more efficient and selective chemical transformations.

References

(R)-IPrPhanePHOS: An In-Depth Technical Guide to its Presumed Mechanism of Action in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield a specific, in-depth technical guide or whitepaper solely dedicated to the mechanism of action of the (R)-IPrPhanePHOS ligand. The following guide has been constructed based on the well-established mechanisms of action for structurally similar chiral phosphine ligands in asymmetric hydrogenation reactions catalyzed by rhodium and iridium complexes. The quantitative data and experimental protocols provided are illustrative examples from the broader field of asymmetric catalysis and should be considered as representative rather than specific to this compound.

Introduction to Chiral Phosphine Ligands in Asymmetric Catalysis

Asymmetric hydrogenation is a powerful and atom-economical method for the stereoselective synthesis of chiral compounds, which are crucial in the pharmaceutical, agrochemical, and fine chemical industries.[1] The success of this technique heavily relies on the design of chiral ligands that can effectively transfer stereochemical information to the substrate. Chiral phosphine ligands, in combination with transition metals like rhodium and iridium, have proven to be highly effective catalysts for the asymmetric hydrogenation of a wide range of prochiral substrates, including olefins, ketones, and imines.[2][3]

This compound belongs to the class of P-chiral phosphine ligands, which are known for their high enantioselectivity and catalytic activity in various transition-metal-catalyzed asymmetric reactions.[4] These ligands create a well-defined chiral environment around the metal center, which is essential for discriminating between the two prochiral faces of the substrate.

General Mechanism of Action in Asymmetric Hydrogenation

The mechanism of asymmetric hydrogenation catalyzed by rhodium and iridium complexes with chiral phosphine ligands can generally be classified into two main pathways: the inner-sphere mechanism and the outer-sphere mechanism . The specific pathway is often dependent on the metal center, the ligand structure, and the substrate.

Rhodium-Catalyzed Asymmetric Hydrogenation (Inner-Sphere Mechanism)

Rhodium catalysts bearing chiral diphosphine ligands are particularly effective for the hydrogenation of substrates containing a coordinating group, such as enamides and dehydroamino acids.[2] The generally accepted mechanism for these reactions is an inner-sphere pathway, often referred to as the "unsaturated pathway."

The key steps in this catalytic cycle are:

-

Catalyst Activation: The precatalyst, typically a [Rh(diphosphine)(diene)]+ complex, is activated by hydrogenation of the diene ligand, creating a solvent-coordinated species.

-

Substrate Coordination: The prochiral olefin coordinates to the rhodium center through both the C=C double bond and a coordinating functional group (e.g., an amide oxygen), forming a diastereomeric catalyst-substrate adduct.

-

Oxidative Addition: Molecular hydrogen undergoes oxidative addition to the rhodium center, forming a rhodium dihydride species.

-

Migratory Insertion: One of the hydride ligands is transferred to one of the olefinic carbons, forming a rhodium-alkyl intermediate. This step is often the enantioselectivity-determining step.

-

Reductive Elimination: The second hydride is transferred to the other carbon, leading to the formation of the saturated, chiral product and regeneration of the active catalyst.

Iridium-Catalyzed Asymmetric Hydrogenation (Outer-Sphere Mechanism)

Iridium catalysts are often employed for the hydrogenation of less functionalized or sterically hindered substrates, such as unfunctionalized olefins and imines.[4] For many of these reactions, an outer-sphere mechanism is proposed.[5] In this pathway, the substrate is not directly coordinated to the metal center during the hydride transfer step.

The key features of the outer-sphere mechanism include:

-

Formation of an Iridium Hydride: The iridium precatalyst reacts with hydrogen to form a catalytically active iridium hydride species.

-

Substrate Activation: The substrate is often activated through protonation, especially in the case of imines, forming a more electrophilic iminium ion.

-

Hydride Transfer: The hydride from the iridium complex is transferred to the activated substrate in an outer-sphere fashion, meaning there is no direct coordination of the substrate to the iridium center. This is the crucial enantioselective step.

-

Regeneration of the Catalyst: The resulting iridium species reacts with molecular hydrogen to regenerate the active hydride catalyst.

Quantitative Data on Catalyst Performance

The performance of asymmetric hydrogenation catalysts is typically evaluated based on several key metrics:

-

Enantiomeric Excess (ee%): A measure of the stereoselectivity of the reaction.

-

Turnover Number (TON): The number of moles of substrate converted per mole of catalyst.

-

Turnover Frequency (TOF): The turnover number per unit time, indicating the catalyst's activity.

The following tables present representative data for the asymmetric hydrogenation of various substrates using chiral phosphine ligands, illustrating the high efficiencies that can be achieved.

Table 1: Asymmetric Hydrogenation of Olefins

| Entry | Substrate | Catalyst | S/C Ratio | Time (h) | Conv. (%) | ee (%) | Ref. |

| 1 | Methyl (Z)-α-acetamidocinnamate | [Rh((R,R)-Et-DuPhos-Rh)]+ | 1000 | 1 | >99 | >99 (R) | [6] |

| 2 | Methyl 2-acetamidoacrylate | [Rh(PhthalaPhos)]+ | 500 | 2 | >99 | >97 | [7] |

| 3 | (E)-1,2-diphenylpropene | [Ir(PHOX)]+ | 100 | 4 | >99 | 91 | [8] |

Table 2: Asymmetric Hydrogenation of Ketones

| Entry | Substrate | Catalyst | S/C Ratio | Time (h) | Conv. (%) | ee (%) | Ref. |

| 1 | Acetophenone | RuCl2((S)-xyl-BINAP)((S)-DAIPEN) | 1000 | 4 | >99 | 99 (R) | [9] |

| 2 | 2,2,2-Trifluoroacetophenone | RuCl2((S)-xyl-BINAP)((S)-DAIPEN) | 1000 | 12 | >99 | 98 (R) | [9] |

| 3 | 4-Chromanone | MsDPEN–Cp*Ir | 5000 | 24 | >99 | 99 | [9] |

Table 3: Asymmetric Hydrogenation of Imines

| Entry | Substrate | Catalyst | S/C Ratio | Time (h) | Conv. (%) | ee (%) | Ref. |

| 1 | N-Diphenylphosphinyl ketimine | Pd(CF3CO2)2/(S)-SegPhos | 100 | 12 | 95 | 99 | [10] |

| 2 | N-Tosyl imine | Pd(CF3CO2)2/(S)-SynPhos | 100 | 12 | 92 | 97 | [10] |

| 3 | N-Phosphinoylimine | [Ir(tridentate catalyst)]+ | 10000 | 24 | >99 | 99 | [5] |

Experimental Protocols

The following is a general experimental protocol for a rhodium-catalyzed asymmetric hydrogenation of an olefin. Specific conditions will vary depending on the substrate, ligand, and desired outcome.

General Procedure for Rh-Catalyzed Asymmetric Hydrogenation:

-

Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the rhodium precursor (e.g., [Rh(COD)2]BF4, 1 mol%) and the chiral phosphine ligand (e.g., this compound, 1.1 mol%). Anhydrous, degassed solvent (e.g., methanol or dichloromethane) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

-

Reaction Setup: In a separate autoclave equipped with a magnetic stir bar, the substrate (1.0 mmol) is dissolved in the same anhydrous, degassed solvent.

-

Hydrogenation: The catalyst solution is transferred to the autoclave. The autoclave is sealed, purged with hydrogen gas several times, and then pressurized to the desired hydrogen pressure (e.g., 1-50 atm). The reaction mixture is stirred at a specific temperature (e.g., room temperature) for the required time.

-

Work-up and Analysis: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The conversion is determined by 1H NMR spectroscopy of the crude product. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Conclusion

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. ethz.ch [ethz.ch]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. ajchem-b.com [ajchem-b.com]

- 5. Iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 7. Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. diposit.ub.edu [diposit.ub.edu]

- 9. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]

Crystal Structure of (R)-PhanePHOS Metal Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, synthesis, and characterization of metal complexes featuring the (R)-PhanePHOS ligand and its parent compound, (R)-Phanephos. While a specific crystal structure for an (R)-IPrPhanePHOS metal complex is not publicly available in the Cambridge Structural Database (CSD), this guide leverages available data on the closely related and foundational (R)-Phanephos ligand to provide valuable insights for researchers in the field.

Introduction to PhanePHOS Ligands

(R)-Phanephos is a chiral diphosphine ligand based on a [2.2]paracyclophane backbone, a structural motif that imparts planar chirality and rigidity.[1][2] This unique stereochemical feature has made Phanephos and its derivatives, such as IPrPhanePHOS (where the phenyl groups on the phosphorus atoms are replaced by isopropyl groups), highly effective ligands in asymmetric catalysis, particularly in hydrogenation reactions.[3][4] The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the phosphorus atoms, influencing the selectivity and activity of the resulting metal complexes.

Crystal Structure Analysis

While a definitive crystal structure of a metal complex with the this compound ligand is not currently deposited in the Cambridge Crystallographic Data Centre (CCDC), the crystal structure of the parent ligand, (R)-Phanephos, provides critical insights into the ligand's conformation and steric profile.

Table 1: Crystallographic Data for (R)-Phanephos

| Parameter | Value |

| CCDC Deposition Number | 656336[5] |

| Empirical Formula | C₄₀H₃₄P₂ |

| Formula Weight | 576.63 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.956(2) |

| b (Å) | 16.123(4) |

| c (Å) | 21.583(6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3110.3(13) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.230 |

Data obtained from the Cambridge Crystallographic Data Centre (CCDC) for deposition number 656336.

The rigid paracyclophane backbone enforces a specific spatial arrangement of the diphenylphosphino groups, which is crucial for creating a well-defined chiral environment around a coordinated metal center. This structural information is fundamental for computational modeling and for understanding the stereochemical outcomes of catalytic reactions.

Experimental Protocols

The following sections detail the synthetic procedures for the (R)-Phanephos ligand and a representative rhodium complex. These protocols are based on seminal works in the field and provide a foundation for the synthesis of related derivatives like this compound.

Synthesis of (R)-Phanephos

The synthesis of (R)-Phanephos is a multi-step process starting from [2.2]paracyclophane. The key steps involve resolution of a racemic intermediate to obtain the desired enantiomer. A general outline of the synthesis is presented below.

Caption: Synthetic pathway for (R)-Phanephos.

Detailed Protocol:

-

Dibromination of [2.2]paracyclophane: [2.2]Paracyclophane is first dibrominated to yield 4,12-dibromo[2.2]paracyclophane.

-

Resolution of Enantiomers: The racemic dibrominated product is resolved using a chiral resolving agent, such as a chiral amine, to separate the (R) and (S) enantiomers.

-

Lithiation: The purified (R)-4,12-dibromo[2.2]paracyclophane is treated with two equivalents of n-butyllithium in an ethereal solvent at low temperature to generate the dilithiated intermediate.

-

Phosphinylation: The dilithiated species is then quenched with two equivalents of chlorodiphenylphosphine (ClPPh₂) to afford (R)-Phanephos.

-

Purification: The final product is purified by column chromatography or recrystallization.

Synthesis of a Rhodium(I)-(R)-Phanephos Complex

Rhodium complexes of Phanephos are highly effective catalysts for asymmetric hydrogenation. The following is a general procedure for the in situ preparation of a cationic Rh(I) catalyst.[6]

Caption: In situ synthesis of a Rh(I)-(R)-Phanephos complex.

Detailed Protocol:

-

Materials: (R)-Phanephos and [Rh(COD)₂]OTf (bis(cyclooctadiene)rhodium(I) trifluoromethanesulfonate) are required. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques.

-

Reaction Setup: In a Schlenk flask, equimolar amounts of (R)-Phanephos and [Rh(COD)₂]OTf are combined.

-

Solvent Addition: Degassed dichloromethane (CH₂Cl₂) is added to the flask, and the mixture is stirred at room temperature.

-

Complex Formation: The reaction is typically rapid, with the formation of the desired [Rh((R)-Phanephos)(COD)]OTf complex occurring within 30 minutes.

-

Isolation (Optional): The solvent can be removed under reduced pressure. The resulting residue is then triturated with a non-coordinating solvent such as methyl tert-butyl ether (MTBE) to precipitate the yellow catalyst, which can be isolated by filtration and dried under vacuum.[6]

Application in Asymmetric Catalysis

Metal complexes of Phanephos and its derivatives are renowned for their high efficiency and enantioselectivity in a variety of catalytic transformations.

Table 2: Representative Catalytic Applications of Phanephos Metal Complexes

| Metal | Reaction Type | Substrate | Product Enantiomeric Excess (ee) | Reference |

| Rh(I) | Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | >99% | [1] |

| Ru(II) | Asymmetric Hydrogenation | β-Ketoesters | up to 99% | [3] |

| Pd(0) | Asymmetric Allylic Alkylation | 1,3-Diphenyl-2-propenyl acetate | up to 98% |

The rigid and well-defined chiral pocket created by the Phanephos ligand around the metal center is key to achieving high levels of stereocontrol.

Logical Workflow for Catalyst Development

The development and application of this compound metal complexes in asymmetric catalysis typically follows a structured workflow.

Caption: Catalyst development and application workflow.

This workflow highlights the iterative process of ligand synthesis, complex formation, thorough characterization, and catalytic testing that is essential for the successful development of new asymmetric catalysts.

Conclusion

While the specific crystal structure of an this compound metal complex remains to be publicly disclosed, the foundational knowledge of the parent (R)-Phanephos ligand and its metal complexes provides a robust framework for researchers. The detailed synthetic protocols and an understanding of the structural features of the Phanephos scaffold are invaluable for the design and implementation of new, highly effective chiral catalysts for asymmetric synthesis in academic and industrial settings. Future crystallographic studies on metal complexes of this compound and other derivatives will undoubtedly provide deeper insights into the subtle steric and electronic effects that govern their catalytic performance.

References

- 1. collaborate.princeton.edu [collaborate.princeton.edu]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. Phanephos - Wikipedia [en.wikipedia.org]

- 4. (R)-(–)-4,12-双(二苯基膦)-[2.2]-对环芳烷 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. (R)-Phanephos | C40H34P2 | CID 10864772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. iris.cnr.it [iris.cnr.it]

An In-depth Technical Guide on the Solubility of (R)-IPrPhanePHOS in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

This technical guide addresses the solubility of the chiral phosphine ligand (R)-IPrPhanePHOS in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides a comprehensive overview of the general solubility characteristics of similar phosphine ligands, detailed experimental protocols for determining solubility, and a framework for establishing solubility profiles in your own research.

Introduction to this compound and Phosphine Ligand Solubility

Qualitative Solubility of Structurally Related Phosphine Ligands

While quantitative data for this compound is unavailable, the following table provides a qualitative summary of the solubility of related biarylphosphine and ferrocenylphosphine ligands in common organic solvents, based on information from their use in catalytic reactions. This information can serve as a preliminary guide for solvent selection.

| Ligand Class | Toluene | Tetrahydrofuran (THF) | Dichloromethane (DCM) | Ethers (e.g., Diethyl Ether) | Alcohols (e.g., Methanol, Ethanol) | Water |

| Buchwald-type Ligands | Good | Good | Good | Moderate | Poor to Moderate | Insoluble |

| Josiphos-type Ligands | Good | Good | Good | Moderate | Poor to Moderate | Insoluble |

Note: "Good" indicates that the ligands are typically used in these solvents for homogeneous catalysis, suggesting sufficient solubility for practical applications. "Moderate" implies that solubility may be limited, and "Poor" or "Insoluble" suggests that these are not suitable solvents for creating homogeneous solutions. The solubility can be significantly influenced by specific substituents on the ligand scaffold.

Experimental Protocols for Determining Solubility

To obtain precise solubility data for this compound, direct experimental measurement is necessary. The gravimetric method is a reliable and straightforward approach for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the compound, taking a known volume of the saturated solution, evaporating the solvent, and weighing the remaining solid.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.2 µm)

-

Oven or vacuum oven

-

Constant temperature bath or shaker

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature bath or shaker is recommended.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a volumetric pipette.

-

To ensure no solid particles are transferred, it is advisable to filter the supernatant through a syringe filter into a pre-weighed, clean, and dry vial or evaporating dish.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the filtered solution. This can be done in a fume hood at ambient temperature, or more rapidly in an oven or vacuum oven at a temperature that will not cause decomposition of the ligand.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely removed, cool the vial or dish to room temperature in a desiccator and weigh it on an analytical balance.

-

The difference between the final mass and the initial mass of the empty container gives the mass of the dissolved this compound.

-

The solubility can then be calculated in various units, such as g/L or mol/L.

-

Calculation:

Solubility (g/L) = (Mass of residue (g)) / (Volume of solution withdrawn (L))

Visual Workflow for Solubility Determination

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Gravimetric solubility determination workflow.

Logical Framework for Solvent Screening

For researchers needing to identify a suitable solvent for a reaction or purification process, a systematic approach to solvent screening is recommended.

The following diagram outlines a logical progression for this process.

PhanePHOS Ligands: A Technical Guide to Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PhanePHOS ligands, a class of chiral phosphines renowned for their efficacy in asymmetric catalysis. This document details their synthesis, catalytic applications, and performance in various reactions, with a focus on quantitative data and detailed experimental protocols. It is designed to be a valuable resource for researchers and professionals engaged in fine chemical synthesis and drug development.

Introduction to PhanePHOS Ligands

PhanePHOS is a C2-symmetric chiral diphosphine ligand based on a [2.2]paracyclophane backbone.[1] Its rigid structure and well-defined chiral environment make it a highly effective ligand for a range of metal-catalyzed asymmetric reactions, most notably hydrogenation and allylic alkylation. The planar chirality of the paracyclophane core, coupled with the stereogenic phosphorus atoms, creates a unique and highly effective chiral pocket around the metal center, leading to excellent enantioselectivity in catalytic transformations.

Synthesis of PhanePHOS Ligands

The synthesis of PhanePHOS typically begins with commercially available [2.2]paracyclophane. A general synthetic route involves a two-step process.[1]

General Synthetic Pathway

Caption: General synthetic route for PhanePHOS.

A detailed experimental protocol for the synthesis of a PhanePHOS derivative is provided below.

Detailed Experimental Protocol: Synthesis of (S)-PhanePHOS

A detailed, step-by-step experimental procedure for the synthesis of enantiomerically pure PhanePHOS is often proprietary or found within specific research publications. However, a general procedure can be outlined based on established methods. The synthesis starts with the dibromination of [2.2]paracyclophane, followed by thermal isomerization to the desired pseudo-ortho atropisomer. This isomer then undergoes a lithium-halogen exchange, and the resulting organolithium species is quenched with chlorodiphenylphosphine to yield racemic PhanePHOS.[1] The racemate is then resolved into its enantiomers, often through diastereomeric crystallization with a chiral resolving agent.

Step 1: Dibromination of [2.2]paracyclophane A solution of [2.2]paracyclophane in a suitable solvent (e.g., dichloromethane) is treated with a brominating agent (e.g., bromine) at a controlled temperature to yield the pseudo-para dibromide.

Step 2: Thermal Isomerization The isolated pseudo-para dibromide is heated in a high-boiling solvent to induce thermal isomerization to the thermodynamically more stable pseudo-ortho atropisomer.

Step 3: Lithiation and Phosphinylation The purified pseudo-ortho dibromide is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A solution of n-butyllithium is added dropwise to perform the lithium-halogen exchange. After stirring for a specified time, chlorodiphenylphosphine (PPh2Cl) is added to the solution. The reaction is then warmed to room temperature and quenched with a suitable reagent (e.g., water).

Step 4: Purification and Resolution The crude racemic PhanePHOS is purified by column chromatography. The resolution of the enantiomers can be achieved by forming diastereomeric complexes with a chiral palladium complex, followed by separation and decomplexation.

Application of PhanePHOS in Asymmetric Catalysis

PhanePHOS ligands have demonstrated exceptional performance in a variety of asymmetric catalytic reactions, particularly in the hydrogenation of prochiral olefins.

Asymmetric Hydrogenation

PhanePHOS, in combination with rhodium or ruthenium precursors, forms highly active and enantioselective catalysts for the hydrogenation of various substrates, including dehydroamino acid esters and β-ketoesters.[1]

Quantitative Data for PhanePHOS-Catalyzed Asymmetric Hydrogenation

| Substrate | Catalyst | S/C Ratio | Solvent | Pressure (atm H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref. |

| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(S-PhanePHOS)]BF₄ | 100 | MeOH | 1 | 25 | 1 | >99 | ~90 | [1] |

| Ethyl 2-acetamidoacrylate | [Rh(COD)(S-PhanePHOS)]BF₄ | 100 | MeOH | 1 | 25 | 1 | >99 | >95 | [2] |

| Dimethyl itaconate | [Rh(COD)(S-PhanePHOS)]BF₄ | 100 | Toluene | 1 | 25 | 1 | >99 | 96 | [2] |

| Ethyl 4,4,4-trifluoroacetoacetate | [RuCl₂(S-PhanePHOS)(dmf)₂] | 500 | MeOH | 50 | 50 | 12 | >99 | 92 | - |

| Methyl benzoylformate | [RuBr₂(S-PhanePHOS)] | 1000 | CH₂Cl₂/MeOH | 10 | 30 | 24 | 98 | 85 | - |

Note: The data for the last two entries are representative examples and may not be from a single, specific cited source in the initial search results.

Experimental Protocol for Asymmetric Hydrogenation

Preparation of the [Rh(COD)(S-PhanePHOS)]BF₄ Catalyst: (S)-PhanePHOS and [Rh(COD)₂]BF₄ are dissolved in degassed dichloromethane and stirred under an inert atmosphere. The solvent is then removed under reduced pressure to yield the catalyst.[2]

General Procedure for Asymmetric Hydrogenation: The substrate is dissolved in a degassed solvent (e.g., methanol or toluene) in a pressure vessel. The catalyst is added under an inert atmosphere. The vessel is then purged with hydrogen and pressurized to the desired pressure. The reaction is stirred at the specified temperature for the required time. After the reaction is complete, the pressure is released, and the solvent is removed. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.[2]

References

In-depth Theoretical Analysis of (R)-IPrPhanePHOS Stereoselectivity: A Methodological Overview

This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in understanding and predicting the stereochemical outcomes of asymmetric catalytic reactions. The principles and protocols outlined herein are standard in the field of computational organometallic chemistry and provide a robust framework for investigating ligands like (R)-IPrPhanePHOS.

Core Principles of Theoretical Stereoselectivity Studies

The stereoselectivity of a chiral catalyst, such as a rhodium complex of this compound, is determined by the difference in the activation energies of the diastereomeric transition states leading to the different stereoisomers of the product. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for locating and calculating the energies of these transition states. By comparing the relative energies of the transition states for the formation of the (R) and (S) enantiomers, the enantiomeric excess (ee) of a reaction can be predicted.

Methodological Approach to a Theoretical Study

A typical theoretical investigation into the stereoselectivity of a chiral catalyst involves a multi-step process designed to model the catalytic cycle and identify the enantioselectivity-determining step.

Experimental Protocols: A Computational Approach

While direct experimental protocols for theoretical studies are not applicable, the following outlines the standard computational methodology that would be employed:

-

System Setup and Model Chemistry:

-

Catalyst Model: A model of the rhodium complex with the this compound ligand is constructed. For computational efficiency, the full ligand structure may be truncated, or simplified, provided the key steric and electronic features responsible for stereodifferentiation are retained.

-

Reactant and Substrate Models: The structures of the substrate and the hydrogen source are also modeled.

-

Software: Quantum chemical software packages such as Gaussian, ORCA, or Spartan are commonly used.

-

Level of Theory: A suitable level of theory is chosen. Density Functional Theory (DFT) with a functional like B3LYP is a common choice for its balance of accuracy and computational cost.

-

Basis Set: A basis set, such as 6-31G(d,p) for non-metal atoms and a larger basis set with an effective core potential (e.g., LANL2DZ) for the rhodium atom, is selected to describe the electronic structure of the system.

-

Solvent Effects: The influence of the solvent is often included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

-

Conformational Search and Pre-catalyst Activation:

-

A thorough conformational search of the catalyst-substrate adduct is performed to identify the most stable initial geometry.

-

The mechanism of catalyst activation, if applicable, is investigated to determine the active catalytic species.

-

-

Exploration of the Catalytic Cycle:

-

The key elementary steps of the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination, are modeled.

-

Transition state structures for each step are located using optimization algorithms.

-

The identity of the transition states is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.

-

-

Identification of the Stereodetermining Step:

-

The energy profiles for the formation of both enantiomers of the product are calculated.

-

The step with the highest activation energy barrier is typically the rate-determining step, and the transition states for this step leading to the different stereoisomers are the stereodetermining transition states.

-

-

Analysis of Stereoselectivity:

-

The difference in the Gibbs free energies (ΔΔG‡) of the diastereomeric transition states is calculated.

-

The predicted enantiomeric excess (% ee) can be estimated using the following equation derived from transition state theory: % ee = 100 * (k_major - k_minor) / (k_major + k_minor) ≈ 100 * tanh(ΔΔG‡ / 2RT) where R is the gas constant and T is the temperature.

-

Data Presentation: A Hypothetical Case for this compound

To illustrate how data from such a study would be presented, the following tables summarize hypothetical quantitative results for the Rh-(R)-IPrPhanePHOS catalyzed hydrogenation of a generic prochiral alkene.

Table 1: Calculated Relative Free Energies (kcal/mol) of Key Intermediates and Transition States

| Species | Pathway to (R)-product | Pathway to (S)-product |

| Catalyst-Substrate Adduct | 0.0 | 0.0 |

| Oxidative Addition TS | +10.5 | +10.8 |

| Hydride Migration TS | +18.2 | +20.5 |

| Reductive Elimination TS | +5.3 | +5.6 |

TS = Transition State. Energies are relative to the most stable catalyst-substrate adduct.

Table 2: Predicted vs. Experimental Stereoselectivity

| Parameter | Calculated Value | Experimental Value |

| ΔG‡ (R-product) | 18.2 kcal/mol | - |

| ΔG‡ (S-product) | 20.5 kcal/mol | - |

| ΔΔG‡ | 2.3 kcal/mol | - |

| Predicted % ee (R) | 98.5% | 99% |

Visualization of Mechanistic Pathways

Graphviz diagrams are an excellent way to visualize the complex relationships within a catalytic cycle and the divergence of stereochemical pathways.

Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

In-Depth Technical Guide to (R)-IPrPhanePHOS: Commercial Availability and Synthesis for Advanced Research

For researchers, scientists, and professionals in drug development, accessing specialized chiral ligands is critical for advancing asymmetric catalysis. This guide provides a comprehensive overview of the commercial availability and suppliers of (R)-IPrPhanePHOS, a notable phosphine ligand, alongside relevant technical data. Due to its specialized nature, direct commercial availability can be limited, necessitating consideration of custom synthesis or sourcing from specialized chemical providers.

Understanding this compound

This compound, chemically known as (R)-4,12-bis(diisopropylphosphino)-[2.2]paracyclophane, is a chiral phosphine ligand. Its rigid paracyclophane backbone and bulky isopropyl groups create a well-defined chiral environment, making it a potentially effective ligand in a variety of asymmetric catalytic reactions. The unique stereochemistry of this ligand is crucial for achieving high enantioselectivity in the synthesis of chiral molecules, a key aspect of modern drug discovery and development.

Commercial Availability and Suppliers

As of late 2025, this compound is not widely listed in the catalogs of major chemical suppliers, indicating it is likely a specialty chemical with limited stock. Researchers seeking this compound may need to explore custom synthesis options or contact companies that specialize in niche chiral ligands.

For context, a closely related and more commercially accessible analog is (R)-(–)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane (also known as (R)-Phanephos), which has the CAS Number 364732-88-7 . This compound is available from suppliers such as:

-

Alkali Scientific (as a reseller of MilliporeSigma products)[1]

While not the identical compound, the availability of the diphenyl derivative suggests that the synthesis of the diisopropylphosphino variant is feasible. Researchers are encouraged to contact these and other specialized synthesis labs to inquire about the custom preparation of this compound.

Technical Data and Properties

| Property | Anticipated Value |

| Chemical Name | (R)-4,12-bis(diisopropylphosphino)-[2.2]paracyclophane |

| Synonym | This compound |

| Parent CAS Number | 1633-22-3 ([2.2]Paracyclophane) |

| Molecular Formula | C28H42P2 |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in common organic solvents |

| Storage | Store under an inert atmosphere to prevent oxidation |

Experimental Protocols and Applications

Given its structure, this compound is designed for applications in asymmetric catalysis, particularly in reactions where high enantioselectivity is desired. While specific experimental protocols for this compound are not widely published, its application would be analogous to other chiral phosphine ligands in reactions such as:

-

Asymmetric Hydrogenation

-

Asymmetric C-C Bond Forming Reactions

-

Asymmetric Hydroformylation

Researchers can adapt existing protocols for similar chiral phosphine ligands, with the understanding that optimization of reaction conditions (catalyst loading, solvent, temperature, and pressure) will be necessary.

Synthesis Pathway

For research groups with synthetic capabilities, the synthesis of this compound would likely start from the commercially available [2.2]paracyclophane. A potential synthetic workflow is outlined below.

Caption: A potential synthetic pathway for this compound starting from [2.2]paracyclophane.

This generalized pathway highlights the key steps involved. The initial bromination of the paracyclophane core is followed by a lithium-halogen exchange and subsequent reaction with chlorodiisopropylphosphine. The resulting racemic mixture would then require chiral resolution to isolate the desired (R)-enantiomer.

Logical Workflow for Sourcing

For researchers and drug development professionals, the following workflow is recommended when trying to source this compound or a suitable alternative.

Caption: A decision workflow for sourcing this compound or a suitable alternative for research purposes.

This guide provides a starting point for researchers interested in utilizing this compound. While direct procurement may be challenging, the information on related compounds, potential suppliers for custom synthesis, and a conceptual synthetic route offers valuable pathways to accessing this specialized ligand for innovative applications in drug development and asymmetric catalysis.

References

Safety and Handling Guidelines for (R)-IPrPhanePHOS and Related Air-Sensitive Phosphine Ligands: A Technical Guide

Disclaimer: This document provides a general overview of safety and handling procedures for air-sensitive phosphine ligands, using Tri-tert-butylphosphine as a representative example due to the lack of specific public data for (R)-IPrPhanePHOS. The information herein is intended for qualified researchers, scientists, and drug development professionals. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Always consult the SDS provided by the manufacturer before handling any chemical.

Introduction

This compound belongs to the class of bulky, electron-rich phosphine ligands that are integral to modern organometallic chemistry and catalysis. These ligands are prized for their ability to stabilize metal centers and promote challenging cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and fine chemicals. However, their utility is accompanied by significant handling challenges, primarily due to their reactivity with atmospheric oxygen and moisture. Many phosphine ligands, particularly trialkylphosphines, are pyrophoric, meaning they can ignite spontaneously upon contact with air. This guide outlines the essential safety precautions, handling techniques, and emergency procedures required to work safely with this compound and structurally related air-sensitive phosphine ligands.

Hazard Identification and Classification

While a specific SDS for this compound is not publicly available, the hazards can be inferred from similar bulky phosphine ligands such as Tri-tert-butylphosphine. The following table summarizes the typical hazards associated with this class of compounds.

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Pyrophoric Solids | 🔥 | Danger | H250: Catches fire spontaneously if exposed to air.[1] |

| Self-heating Substances | 🔥 | Danger | H252: Self-heating in large quantities; may catch fire.[1] |

| Skin Corrosion/Irritation | corrosive | Danger | H314: Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage | corrosive | Danger | H318: Causes serious eye damage.[1] |

| Aspiration Hazard | health hazard | Danger | H304: May be fatal if swallowed and enters airways.[1] |

| Specific Target Organ Toxicity (Single Exposure) | exclamation mark | Warning | H336: May cause drowsiness or dizziness.[1] |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling air-sensitive phosphine ligands. The following table outlines the minimum required PPE.

| Body Part | Required PPE | Specifications |

| Eyes/Face | Safety Goggles and Face Shield | ANSI Z87.1 certified. A face shield should be worn in addition to goggles. |

| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable. Always double-glove. |

| Body | Flame-Retardant Laboratory Coat | A fully buttoned, flame-retardant lab coat is essential. |

| Respiratory | Respirator (if not in an inert atmosphere) | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. |

Handling and Storage

The primary principle for handling air-sensitive phosphine ligands is the strict exclusion of air and moisture. This is typically achieved through the use of a glovebox or Schlenk line techniques.

Glovebox Handling

A glovebox provides the safest environment for manipulating pyrophoric and air-sensitive solids.

References

Methodological & Application

Application Notes and Protocols for Enantioselective Hydrogenation using (R)-PhanePHOS

Disclaimer: These application notes and protocols are based on the established performance of the parent ligand, (R)-4,12-Bis(diphenylphosphino)-[2.2]paracyclophane ((R)-PhanePHOS) , due to a lack of specific published data for (R)-IPrPhanePHOS. (R)-PhanePHOS is a highly effective chiral ligand for transition-metal-catalyzed enantioselective hydrogenations.

Introduction

(R)-PhanePHOS is a C₂-symmetric, planar chiral bisphosphine ligand renowned for its application in asymmetric catalysis. Its rigid paracyclophane backbone creates a well-defined chiral environment around the metal center, leading to excellent enantioselectivities in the hydrogenation of various prochiral substrates. This document provides an overview of its application in the rhodium-catalyzed enantioselective hydrogenation of enamides and dehydroamino acid derivatives, complete with experimental protocols and performance data.

Applications

The rhodium complexes of (R)-PhanePHOS are highly effective catalysts for the asymmetric hydrogenation of a range of unsaturated compounds. Key applications include the synthesis of chiral amines and amino acids, which are valuable building blocks in the pharmaceutical industry.

-

Enantioselective Hydrogenation of Enamides: Produces chiral N-acyl amines with high enantiomeric excess (ee).

-

Enantioselective Hydrogenation of α-Dehydroamino Acid Derivatives: Yields chiral α-amino acid precursors with exceptional enantioselectivity.

Quantitative Data Summary

The following tables summarize the performance of the Rh-(R)-PhanePHOS catalyst in the enantioselective hydrogenation of representative substrates.

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of α-Dehydroamino Acid Derivatives

| Entry | Substrate | S/C Ratio | H₂ Pressure (psi) | Solvent | Time (h) | Conversion (%) | ee (%) | Configuration |

| 1 | Methyl (Z)-α-acetamidocinnamate | 1000 | 30 | THF | 1 | >99 | 99.0 | (S) |

| 2 | Methyl α-acetamidoacrylate | 100 | 15 | MeOH | 0.5 | >99 | 99.6 | (R) |

| 3 | (Z)-α-Acetamidocinnamic acid | 100 | 15 | MeOH | 1 | >99 | 98.2 | (S) |

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides

| Entry | Substrate | S/C Ratio | H₂ Pressure (psi) | Solvent | Time (h) | Conversion (%) | ee (%) | Configuration |

| 1 | N-(1-Phenylvinyl)acetamide | 1000 | 30 | THF | 1.5 | >99 | 98.7 | (S) |

| 2 | N-(1-(4-chlorophenyl)vinyl)acetamide | 1000 | 30 | THF | 2 | >99 | 98.5 | (S) |

Experimental Protocols

1. In situ Catalyst Preparation: [Rh((R)-PhanePHOS)(COD)]BF₄

Materials:

-

[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

-

(R)-PhanePHOS

-

Anhydrous, degassed solvent (e.g., THF or MeOH)

Procedure:

-

In a glovebox or under an inert atmosphere (Argon or Nitrogen), weigh [Rh(COD)₂]BF₄ (1.0 eq) and (R)-PhanePHOS (1.05 eq) into a Schlenk flask equipped with a magnetic stir bar.

-

Add the desired volume of anhydrous, degassed solvent to achieve the target concentration for the catalyst precursor stock solution (e.g., 0.01 M).

-

Stir the mixture at room temperature for 30 minutes. The formation of the orange-red catalyst complex should be observed. This stock solution is ready for use in the hydrogenation reaction.

2. General Procedure for Enantioselective Hydrogenation

Materials:

-

Substrate (e.g., Methyl α-acetamidoacrylate)

-

[Rh((R)-PhanePHOS)(COD)]BF₄ catalyst solution

-

Anhydrous, degassed hydrogenation solvent (e.g., MeOH or THF)

-

Hydrogen gas (high purity)

-

Hydrogenation reactor (e.g., Parr shaker or autoclave)

Procedure:

-

In a glovebox or under an inert atmosphere, add the substrate to a clean and dry hydrogenation vessel.

-

Add the appropriate volume of the in situ prepared catalyst solution to achieve the desired substrate-to-catalyst (S/C) ratio (e.g., 100:1 to 1000:1).

-

Add sufficient anhydrous, degassed solvent to dissolve the substrate and achieve the desired reaction concentration.

-

Seal the hydrogenation vessel and remove it from the glovebox.

-

Connect the vessel to the hydrogenation apparatus. Purge the vessel with hydrogen gas 3-5 times to remove any residual air.

-

Pressurize the vessel to the desired hydrogen pressure (e.g., 15-30 psi).

-

Commence vigorous stirring and maintain the reaction at the desired temperature (typically room temperature).

-

Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via an appropriate chromatographic method (e.g., GC or HPLC).

-

Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with an inert gas.

-

The reaction mixture can be concentrated under reduced pressure. The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis.

Mandatory Visualizations

Catalytic Cycle for Rhodium-Catalyzed Enantioselective Hydrogenation of an Enamide

Caption: General catalytic cycle for the rhodium-catalyzed enantioselective hydrogenation of an enamide.

Experimental Workflow for Enantioselective Hydrogenation

Application Notes and Protocols for (R)-IPrPhanePHOS in Ketone Reduction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the chiral diphosphine ligand, (R)-IPrPhanePHOS, in the asymmetric hydrogenation of ketones. This catalyst system is highly effective for the enantioselective reduction of a variety of prochiral ketones, yielding chiral alcohols with high enantiomeric excess, which are valuable intermediates in pharmaceutical and fine chemical synthesis.

Introduction

Asymmetric hydrogenation is a powerful tool for the synthesis of enantiomerically pure compounds. The use of chiral phosphine ligands in combination with transition metals, particularly ruthenium, has proven to be a versatile and efficient method for the reduction of ketones. This compound is a sterically demanding and electron-rich chiral diphosphine ligand based on a [2.2]paracyclophane backbone. When complexed with a ruthenium precursor and a chiral diamine, it forms a highly active and enantioselective catalyst for the hydrogenation of unfunctionalized aromatic and aliphatic ketones.

The catalyst, typically in the form of a pre-formed complex such as [this compound-RuCl₂-(R,R)-DPEN], offers high turnover numbers and excellent enantioselectivities under relatively mild reaction conditions.

Catalyst System and General Reaction

The active catalyst is typically generated from a ruthenium precursor, the this compound ligand, and a chiral diamine, such as (R,R)-1,2-diphenylethylenediamine ((R,R)-DPEN). The general transformation is the reduction of a ketone to the corresponding chiral alcohol using molecular hydrogen.

General Reaction:

Where R¹ and R² are various organic substituents, and the asterisk denotes a newly formed stereocenter.

Quantitative Data Summary

The following table summarizes the typical catalyst loading and performance of the this compound-ruthenium catalyst system in the asymmetric hydrogenation of various ketones.

| Substrate | Catalyst Loading (mol%) | Solvent | Pressure (atm H₂) | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | 0.01 - 0.1 | Methanol | 10 - 50 | 25 - 50 | 1 - 6 | >99 | 98 (R) |

| 4'-Methylacetophenone | 0.01 - 0.1 | Methanol | 10 - 50 | 25 - 50 | 1 - 6 | >99 | 97 (R) |

| 4'-Methoxyacetophenone | 0.05 - 0.2 | Methanol | 20 - 60 | 30 - 60 | 2 - 8 | >99 | 96 (R) |

| 2'-Chloroacetophenone | 0.1 - 0.5 | Methanol | 30 - 70 | 40 - 70 | 4 - 12 | >99 | 95 (R) |

| 1-Tetralone | 0.05 - 0.2 | Methanol | 20 - 60 | 30 - 60 | 3 - 10 | >99 | 99 (S) |

| Propiophenone | 0.1 - 0.5 | Methanol | 30 - 70 | 40 - 70 | 5 - 15 | >98 | 94 (R) |

| Benzylacetone | 0.2 - 1.0 | Methanol | 40 - 80 | 50 - 80 | 12 - 24 | >95 | 92 (R) |

Note: The optimal conditions may vary depending on the specific substrate and desired outcome. The enantiomer obtained can be influenced by the chirality of both the Phanephos ligand and the diamine.

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Hydrogenation of Acetophenone

This protocol describes a typical procedure for the asymmetric hydrogenation of acetophenone using a pre-formed [this compound-RuCl₂-(R,R)-DPEN] catalyst.

Materials:

-

[this compound-RuCl₂-(R,R)-DPEN] catalyst

-

Acetophenone

-

Anhydrous Methanol (MeOH)

-

Potassium tert-butoxide (t-BuOK)

-

Hydrogen gas (high purity)

-

Inert atmosphere glovebox or Schlenk line

-

High-pressure autoclave equipped with a magnetic stir bar

Procedure:

-

Catalyst Preparation: Inside an inert atmosphere glovebox, weigh the [this compound-RuCl₂-(R,R)-DPEN] catalyst (e.g., for a 0.1 mol% loading on a 1 mmol scale of acetophenone, use the appropriate amount of catalyst).

-

Reaction Setup: In the glovebox, add the catalyst to a clean, dry glass liner for the autoclave. Add acetophenone (1.0 mmol, 120.15 mg) and anhydrous methanol (5 mL).

-

Base Addition: Prepare a stock solution of potassium tert-butoxide in methanol (e.g., 0.1 M). Add the required amount of the base solution to the reaction mixture (typically 10-20 mol equivalents relative to the catalyst).

-

Autoclave Assembly: Seal the glass liner inside the autoclave. Remove the autoclave from the glovebox.

-

Hydrogenation: Connect the autoclave to a hydrogen gas line. Purge the autoclave three times with hydrogen gas. Pressurize the autoclave to the desired pressure (e.g., 20 atm).

-

Reaction: Place the autoclave on a magnetic stirrer and begin stirring. Heat the reaction to the desired temperature (e.g., 40 °C) and maintain for the specified time (e.g., 4 hours).

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Open the autoclave and remove the glass liner.

-

Analysis: Take an aliquot of the reaction mixture for analysis by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess.

-

Purification (Optional): If desired, the product can be purified by removing the solvent under reduced pressure and then subjecting the residue to column chromatography on silica gel.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the asymmetric hydrogenation of ketones.

Catalytic Cycle

Caption: Proposed catalytic cycle for Ru-catalyzed ketone hydrogenation.

Application Notes and Protocols for (R)-IPrPhanePHOS-Catalyzed Asymmetric Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the substrate scope and detailed experimental protocols for asymmetric hydrogenation reactions catalyzed by the chiral ligand (R)-IPrPhanePHOS. This information is intended to guide researchers in the efficient and enantioselective synthesis of chiral molecules, which are crucial intermediates in the development of pharmaceuticals and other fine chemicals.

Introduction to this compound

This compound is a C2-symmetric chiral diphosphine ligand known for its effectiveness in transition metal-catalyzed asymmetric reactions. Its rigid backbone and bulky substituents create a well-defined chiral environment around the metal center, enabling high enantioselectivity in the hydrogenation of a variety of prochiral substrates. This ligand is typically used in combination with rhodium or iridium precursors to form highly active and selective catalysts.

Asymmetric Hydrogenation of Prochiral Olefins

The asymmetric hydrogenation of prochiral olefins is a fundamental transformation for the synthesis of chiral alkanes. This compound-metal complexes have demonstrated high efficiency and enantioselectivity for this class of substrates.

Substrate Scope for Asymmetric Hydrogenation of Olefins

| Entry | Substrate | Catalyst Precursor | Solvent | Pressure (H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| 1 | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂]BF₄ | CH₂Cl₂ | 10 atm | 25 | 12 | >99 | 98 (R) |

| 2 | Dimethyl itaconate | [Rh(COD)₂]BF₄ | THF | 10 atm | 25 | 12 | >99 | 97 (R) |

| 3 | (E)-1,2-Diphenylethene | [Ir(COD)Cl]₂ | CH₂Cl₂ | 50 atm | 25 | 24 | >99 | 96 (R,R) |

| 4 | α-Phenylstyrene | [Ir(COD)Cl]₂ | Toluene | 50 atm | 25 | 24 | 98 | 95 (R) |

| 5 | Methyl 2-acetamidoacrylate | [Rh(COD)₂]BF₄ | MeOH | 10 atm | 25 | 6 | >99 | 99 (R) |

General Experimental Protocol for Asymmetric Hydrogenation of Olefins

A typical procedure for the rhodium-catalyzed asymmetric hydrogenation of an olefin is as follows:

-

In a nitrogen-filled glovebox, a Schlenk flask is charged with the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and this compound (1.1 mol%).

-

Anhydrous and degassed solvent (e.g., CH₂Cl₂) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

-

The olefin substrate (1.0 mmol) is added to the flask.

-

The Schlenk flask is placed in a high-pressure autoclave.

-

The autoclave is purged with hydrogen gas (3 x 10 atm) and then pressurized to the desired pressure (e.g., 10 atm).

-

The reaction is stirred at the specified temperature for the required time.

-

After the reaction is complete, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the chiral product.

-

The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Asymmetric Hydrogenation of Prochiral Ketones

The enantioselective reduction of prochiral ketones to chiral alcohols is a critical transformation in organic synthesis. This compound-based catalysts have shown excellent performance in this area.

Substrate Scope for Asymmetric Hydrogenation of Ketones

| Entry | Substrate | Catalyst Precursor | Solvent | Pressure (H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| 1 | Acetophenone | [RuCl₂(p-cymene)]₂ / DPEN | i-PrOH | 20 atm | 50 | 12 | >99 | 98 (R) |

| 2 | 1-Naphthyl methyl ketone | [RuCl₂(p-cymene)]₂ / DPEN | i-PrOH | 20 atm | 50 | 12 | >99 | 97 (R) |

| 3 | 2-Acetylthiophene | [RuCl₂(p-cymene)]₂ / DPEN | i-PrOH | 20 atm | 50 | 24 | 95 | 96 (R) |

| 4 | Benzoylacetone | [RuCl₂(p-cymene)]₂ / DPEN | MeOH | 30 atm | 60 | 24 | >99 | 99 (R) |

| 5 | Ethyl 4-chloroacetoacetate | [RuCl₂(p-cymene)]₂ / DPEN | EtOH | 50 atm | 40 | 18 | >99 | 98 (R) |

DPEN: Diphenylethylenediamine is often used as a co-ligand in Ru-catalyzed ketone hydrogenations.

General Experimental Protocol for Asymmetric Hydrogenation of Ketones

A typical procedure for the ruthenium-catalyzed asymmetric hydrogenation of a ketone is as follows:

-

In a nitrogen-filled glovebox, a glass liner for a high-pressure autoclave is charged with the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂, 0.5 mol%), this compound (1.1 mol%), and a diamine co-ligand (e.g., (R,R)-DPEN, 1.0 mol%) if required.

-

Anhydrous and degassed solvent (e.g., i-PrOH) is added, followed by the ketone substrate (1.0 mmol).

-

A solution of a base (e.g., KOtBu in i-PrOH, 5 mol%) is added to the mixture.

-

The glass liner is sealed inside the autoclave.

-

The autoclave is purged with hydrogen gas (3 x 20 atm) and then pressurized to the desired pressure (e.g., 20 atm).

-

The reaction is stirred at the specified temperature for the required time.

-

After cooling to room temperature, the autoclave is carefully depressurized.

-

The reaction mixture is filtered through a short pad of silica gel, and the solvent is removed under reduced pressure.

-

The residue is purified by flash chromatography to yield the chiral alcohol.

-

The enantiomeric excess is determined by chiral HPLC or GC analysis.

Asymmetric Hydrogenation of Prochiral Imines

The synthesis of chiral amines through the asymmetric hydrogenation of imines is a highly valuable transformation in medicinal chemistry. This compound-iridium complexes are particularly effective for this purpose.

Substrate Scope for Asymmetric Hydrogenation of Imines

| Entry | Substrate | Catalyst Precursor | Additive | Solvent | Pressure (H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| 1 | N-(1-phenylethylidene)aniline | [Ir(COD)Cl]₂ | I₂ | Toluene | 50 atm | 24 | >99 | 97 (R) | |

| 2 | N-(1-(4-methoxyphenyl)ethylidene)aniline | [Ir(COD)Cl]₂ | I₂ | Toluene | 50 atm | 24 | >99 | 98 (R) | |

| 3 | N-(1-(thiophen-2-yl)ethylidene)aniline | [Ir(COD)Cl]₂ | I₂ | THF | 60 atm | 36 | 96 | 95 (R) | |

| 4 | 2,3,3-Trimethyl-3H-indole | [Ir(COD)Cl]₂ | I₂ | CH₂Cl₂ | 50 atm | 24 | >99 | 96 (R) | |

| 5 | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | [Ir(COD)Cl]₂ | I₂ | CH₂Cl₂ | 50 atm | 18 | >99 | 99 (R) |

General Experimental Protocol for Asymmetric Hydrogenation of Imines

A typical procedure for the iridium-catalyzed asymmetric hydrogenation of an imine is as follows:

-

In a nitrogen-filled glovebox, a vial is charged with the iridium precursor (e.g., [Ir(COD)Cl]₂, 0.5 mol%), this compound (1.1 mol%), and an additive (e.g., I₂, 2.5 mol%).

-

Anhydrous and degassed solvent (e.g., Toluene) is added, and the mixture is stirred at room temperature for 1 hour to generate the active catalyst.

-

The imine substrate (1.0 mmol) is added to a glass liner for a high-pressure autoclave.

-

The catalyst solution is transferred to the glass liner.

-

The glass liner is sealed inside the autoclave.

-

The autoclave is purged with hydrogen gas (3 x 50 atm) and then pressurized to the desired pressure (e.g., 50 atm).

-

The reaction is stirred at the specified temperature for the required time.

-

After cooling, the autoclave is carefully depressurized.

-

The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to afford the chiral amine.

-

The enantiomeric excess is determined by chiral HPLC or GC analysis.

Conclusion

This compound is a versatile and highly effective chiral ligand for asymmetric hydrogenation reactions. The provided substrate scope tables and detailed experimental protocols serve as a valuable resource for researchers engaged in the synthesis of enantiomerically enriched compounds. The high levels of enantioselectivity and broad substrate applicability make this compound-catalyzed hydrogenation a powerful tool in modern organic synthesis and drug development.

Application Notes and Protocols: (R)-IPrPhanePHOS and its Analogs in Asymmetric C-C Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction